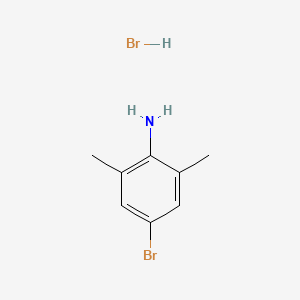

4-Bromo-2,6-dimethylaniline hydrobromide

Description

BenchChem offers high-quality 4-Bromo-2,6-dimethylaniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethylaniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,6-dimethylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNJNXLBCMLJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2,6-dimethylaniline hydrobromide CAS 101252-37-3 properties

CAS 101252-37-3

Executive Summary

4-Bromo-2,6-dimethylaniline hydrobromide (CAS 101252-37-3) is a specialized halogenated aniline derivative serving as a critical pharmacophore building block and ligand precursor in modern organic synthesis.[1] Distinguished by its 4-bromo functionality—a highly reactive handle for palladium-catalyzed cross-coupling—and its 2,6-dimethyl steric shielding, this compound is essential for synthesizing sterically demanding

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery and organometallic chemistry.

Physicochemical Profile

The hydrobromide salt form is preferred in industrial storage due to its enhanced stability against oxidation compared to the free base.

| Property | Specification |

| CAS Number | 101252-37-3 (Hydrobromide) / 24596-19-8 (Free Base) |

| IUPAC Name | 4-Bromo-2,6-dimethylaniline hydrobromide |

| Molecular Formula | |

| Molecular Weight | 280.99 g/mol (Salt) / 200.08 g/mol (Free Base) |

| Physical State | White to off-white crystalline powder (Salt) |

| Melting Point | Free Base: 48–51 °C [1]; Salt: >200 °C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (Hexane) |

| pKa | ~3.60 (Conjugate acid of free base) |

| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) |

Synthetic Pathways & Manufacturing

The synthesis of 4-Bromo-2,6-dimethylaniline is a classic example of regioselective electrophilic aromatic substitution . The presence of methyl groups at the 2 and 6 positions sterically blocks ortho-substitution, directing the incoming bromine electrophile almost exclusively to the para (4) position.

Synthesis Protocol (Bromination)

Reagents: 2,6-Dimethylaniline, Bromine (

-

Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.

-

Bromination: Add solution of

(1.05 eq) in acetic acid dropwise at 0–5 °C. The low temperature prevents over-bromination or oxidation. -

Precipitation: The hydrobromide salt often precipitates directly from the reaction mixture upon cooling or addition of diethyl ether.

-

Purification: Recrystallize from ethanol/ether to yield high-purity white crystals.

Reaction Mechanism Visualization

Figure 1: Regioselective bromination pathway. The 2,6-methyl groups enforce para-substitution.

Applications in Research & Development

Organometallic Catalysis (Ligand Synthesis)

The primary industrial application of this compound is as a precursor for

-

Workflow: Condensation of 4-bromo-2,6-dimethylaniline with

-diones (e.g., acenaphthenequinone or glyoxal) yields the diimine ligand. -

Functionalization: The 4-bromo position allows for further modification of the ligand after formation, or pre-functionalization via cross-coupling to tune electronic properties.

Medicinal Chemistry (Cross-Coupling Scaffolds)

In drug discovery, the molecule serves as a robust aryl halide scaffold. The bromine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions, allowing researchers to attach complex heterocycles while retaining the metabolically stable 2,6-dimethylaniline core.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination: C-N bond formation to synthesize complex aniline derivatives.

Application Logic Diagram

Figure 2: Divergent application workflows for catalysis and pharmaceutical synthesis.

Handling, Stability, and Safety (SDS Summary)

Signal Word: DANGER

Hazard Statements

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Handling Protocol

-

Atmosphere: Hygroscopic. Store under dry Nitrogen or Argon.

-

Temperature: Ambient (Room Temperature) is generally acceptable, but cool storage (2–8 °C) prolongs shelf life and prevents discoloration.

-

Incompatibility: Strong oxidizing agents. Reacts with acids to liberate HBr fumes (if free base).

References

-

Sigma-Aldrich. 4-Bromo-2,6-dimethylaniline Product Specification. Link

-

ChemicalBook. 4-Bromo-2,6-dimethylaniline Properties and Synthesis. Link

-

BenchChem. Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Link

-

National Institutes of Health (NIH). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Link

-

MDPI. Barrelene-Derived α-Diimine Nickel and Palladium Olefin Polymerization Catalysts. Link

Sources

4-Bromo-2,6-dimethylaniline hydrobromide melting point and thermal stability

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethylaniline and its Hydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of 4-Bromo-2,6-dimethylaniline and its corresponding hydrobromide salt. While extensive data exists for the free base, this paper addresses the distinct physicochemical properties of the hydrobromide salt, which are critical for its application in pharmaceutical development and organic synthesis. This document synthesizes established data with fundamental chemical principles to offer predictive insights and details robust, validated protocols for experimental determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction and Molecular Overview

4-Bromo-2,6-dimethylaniline, also known as 4-Bromo-2,6-xylidine, is an important aromatic organic intermediate.[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, makes it a versatile building block in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[2][3] The presence of the basic amino group allows for the formation of acid addition salts, such as the hydrobromide, which can significantly alter the compound's physical properties.

The conversion of the free base to its hydrobromide salt is a common strategy in drug development to improve properties such as solubility, stability, and bioavailability.[4] The salt form introduces ionic character, leading to a more ordered and stable crystal lattice, which profoundly impacts its melting point and thermal decomposition profile. Understanding these properties is paramount for controlling manufacturing processes, ensuring formulation stability, and meeting regulatory standards.

Physicochemical Properties: A Tale of Two Forms

A critical distinction must be made between the free base (4-Bromo-2,6-dimethylaniline) and its hydrobromide salt. Their physical properties, particularly the melting point, are substantially different due to the nature of their intermolecular forces.

4-Bromo-2,6-dimethylaniline (Free Base)

The free base is a solid at room temperature, typically appearing as pale brown to grey crystals or powder.[5] Its melting point is well-documented and consistently falls within a narrow range.

| Property | Value | Source(s) |

| CAS Number | 24596-19-8 | [2][5][6] |

| Molecular Formula | C₈H₁₀BrN | [5] |

| Appearance | Pale brown to dark brown or grey crystals/powder | [5] |

| Melting Point | 46.0 - 53.0 °C | [5][7] |

| 48 - 51 °C (lit.) | [2][3][6] |

4-Bromo-2,6-dimethylaniline Hydrobromide (Salt)

Causality Behind the Expected Increase in Melting Point:

-

Ionic Bond Formation: The reaction of the basic amino group (-NH₂) with hydrobromic acid (HBr) results in the formation of an ammonium salt (-NH₃⁺ Br⁻).

-

Enhanced Intermolecular Forces: The primary intermolecular forces in the salt's crystal lattice are strong ion-ion interactions, which require substantially more thermal energy to overcome compared to the weaker hydrogen bonds and van der Waals forces present in the crystal lattice of the free base.

-

Higher Crystal Lattice Energy: The ordered arrangement of positive and negative ions in the salt form creates a highly stable crystal lattice with high lattice energy, directly contributing to a higher melting point.

As a relevant analogue, the reported melting point for 4-bromo-2,6-diisopropylaniline hydrobromide is 234-235 °C , illustrating the dramatic increase in melting point upon salt formation.[8]

Thermal Stability and Decomposition Profile

Thermal stability is a measure of a substance's resistance to decomposition upon heating. This is a critical parameter for determining safe handling, storage, and processing temperatures. While a specific decomposition temperature for 4-Bromo-2,6-dimethylaniline hydrobromide is not documented, its thermal behavior can be predicted and experimentally verified.

Predicted Decomposition Pathway

For an aniline hydrobromide salt, thermal decomposition is likely a multi-stage process:

-

Dehydrobromination: The initial and most probable decomposition step at elevated temperatures is the loss of hydrogen bromide (HBr) gas, reverting the salt back to the free aniline.

-

Aniline Decomposition: Following the loss of HBr, the resulting 4-Bromo-2,6-dimethylaniline molecule will decompose at higher temperatures. Safety data for the free base indicates that its thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[9]

The precise onset temperature of decomposition is best determined experimentally using Thermogravimetric Analysis (TGA).

Experimental Determination Protocols

To obtain definitive data for 4-Bromo-2,6-dimethylaniline hydrobromide, the following validated analytical protocols are recommended. These methods provide a self-validating system for ensuring the accuracy and reproducibility of results.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions like melting.[10][11]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 2-5 mg of the 4-Bromo-2,6-dimethylaniline hydrobromide sample into a clean aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

-

Atmosphere: Utilize an inert purge gas, typically dry nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[12]

-

Temperature Program:

-

Equilibrate the sample at a temperature at least 20-30 °C below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 250-300 °C).

-

-

Data Analysis: The melting point is determined from the resulting thermogram. It is reported as the onset temperature of the endothermic peak, which represents the transition from solid to liquid phase.[11] The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.

Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and thermal stability.[13]

Methodology:

-

Instrument Calibration: Verify the TGA balance using certified calibration weights and the temperature using materials with known Curie points.

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) of 4-Bromo-2,6-dimethylaniline hydrobromide into a ceramic or platinum TGA pan.

-

Atmosphere: Use an inert nitrogen atmosphere (flow rate of 30-50 mL/min) to ensure that mass loss is due to thermal decomposition and not oxidation.

-

Temperature Program:

-

Equilibrate the sample at ambient temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The TGA curve plots percent mass versus temperature. The onset temperature of decomposition is determined from this curve, often using the first derivative (DTG curve) to identify the point of most rapid mass loss. Any distinct mass loss steps should be quantified and correlated with the predicted decomposition pathway (e.g., loss of HBr).

Workflow Visualization

The logical flow for a comprehensive thermal analysis of 4-Bromo-2,6-dimethylaniline hydrobromide using simultaneous TGA-DSC is outlined below. This integrated approach provides complementary information from a single experiment, simplifying data interpretation.[14]

Caption: Workflow for determining thermal properties.

Conclusion

While the precise melting point of 4-Bromo-2,6-dimethylaniline hydrobromide is not published, a comprehensive understanding of its properties can be achieved by combining data from the free base with fundamental physicochemical principles. The hydrobromide salt is expected to have a significantly higher melting point and a distinct thermal decomposition profile initiated by the loss of HBr. For drug development and process chemistry professionals, the experimental determination of these properties is essential. The DSC and TGA protocols detailed herein provide a robust framework for obtaining the accurate and reliable data needed for process optimization, stability assessment, and quality control.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139074029, C16H20Br2N2. Retrieved from PubChem. [Link]

-

PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from AZoM.com. [Link]

-

AceChemPack. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from AceChemPack. [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from IIT Kanpur. [Link]

-

Marć, M. A., & Gieroba, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceuticals, 16(6), 798. [Link]

- Google Patents. (1988). United States Patent (19).

-

Liu, R., Li, Y. H., Luo, W., Liu, S., & Zhu, H. J. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o220. [Link]

-

Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from Mettler Toledo. [Link]

-

American Chemical Society. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

-

Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

Royal Society of Chemistry. (2001). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-2,6-dimethylaniline CAS#: 24596-19-8 [m.chemicalbook.com]

- 3. 4-Bromo-2,6-dimethylaniline | 24596-19-8 [chemicalbook.com]

- 4. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. 4-Bromo-2,6-dimethylaniline, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 11. mdpi.com [mdpi.com]

- 12. azom.com [azom.com]

- 13. mt.com [mt.com]

- 14. iitk.ac.in [iitk.ac.in]

Synonyms for 4-Bromo-2,6-dimethylaniline hydrobromide: A Technical Procurement Guide

Executive Summary

4-Bromo-2,6-dimethylaniline hydrobromide (CAS: 101252-37-3) is a critical halogenated aniline intermediate used in the synthesis of heterocyclic pharmaceuticals, Schiff base ligands, and conductive polymers.[1] Its procurement is frequently complicated by inconsistent nomenclature across vendor catalogs, particularly the interchangeability of "aniline" and "xylidine" descriptors, and the frequent conflation of the free base (CAS: 24596-19-8) with its hydrobromide salt.

This guide provides a definitive technical breakdown of the compound's identity, a validated synonym map for major catalogs, and a decision framework for selecting the appropriate salt form for specific synthetic applications.

Part 1: Chemical Identity & Nomenclature Analysis

The compound derives its core structure from 2,6-xylidine (2,6-dimethylaniline).[2] The addition of a bromine atom at the para position (C4) and the subsequent formation of a hydrobromide salt creates the stable crystalline solid used in most laboratory applications.

Core Chemical Data

| Property | Specification |

| Systematic Name | 4-Bromo-2,6-dimethylaniline hydrobromide |

| Common Name | 4-Bromo-2,6-xylidine hydrobromide |

| Formula | C₈H₁₀BrN[3] · HBr |

| Molecular Weight | 280.99 g/mol (Salt) / 200.08 g/mol (Free Base) |

| CAS (Salt) | 101252-37-3 |

| CAS (Free Base) | 24596-19-8 |

| Appearance | White to off-white crystalline powder (Salt); Brown/Grey solid (Free Base) |

Nomenclature Derivation

Understanding the synonym hierarchy is essential for database searching. The root "xylidine" refers to any dimethylaniline isomer; the "2,6-" prefix specifies the methyl positions, and "4-bromo" specifies the halogenation.

Figure 1: Structural derivation and CAS lineage of the target compound.

Part 2: Catalog Synonym Mapping

Vendors often use historical or trade names. The table below maps the three most common naming conventions to their respective vendor codes to prevent ordering errors.

| Naming Convention | Primary Vendors | Typical Catalog Syntax | Risk Factor |

| IUPAC / Systematic | Sigma-Aldrich, Matrix Fine Chemicals | 4-Bromo-2,6-dimethylaniline hydrobromide | Low: Most accurate. |

| Trivial / Common | Combi-Blocks, TCI, Santa Cruz | 4-Bromo-2,6-xylidine (often implies Free Base) | High: "Xylidine" entries often omit the salt designation. Check MW. |

| Structural Inversion | Enamine, BLD Pharm | 2,6-Dimethyl-4-bromoaniline | Medium: Inverted prefixes can be missed by exact-match search algorithms. |

Critical Procurement Check

Always verify the Molecular Weight (MW).

-

If MW ≈ 200.08 , you are buying the Free Base (CAS 24596-19-8).

-

If MW ≈ 280.99 , you are buying the Hydrobromide Salt (CAS 101252-37-3).

Part 3: Technical Specifications & Salt Selection

The choice between the free base and the hydrobromide salt is not arbitrary. It dictates the stability of your stock and the initial steps of your synthesis.

Stability & Handling

The free base aniline is electron-rich and prone to oxidation, turning from a light solid to a dark brown/purple tar upon exposure to air and light. The hydrobromide salt protonates the amine, significantly reducing its susceptibility to oxidation and increasing shelf-life.

Procurement Decision Tree

Use this logic flow to determine which form to purchase for your specific application.

Figure 2: Decision logic for selecting between the Free Base and Hydrobromide salt forms.

Part 4: Applications & Synthesis Context[9]

4-Bromo-2,6-dimethylaniline serves as a specialized scaffold in two primary domains:

-

Ligand Synthesis for Catalysis:

-

Schiff Bases: Condensation with salicylaldehydes yields bulky Schiff base ligands used in corrosion inhibition and antibacterial metal complexes [1].

-

Phosphinoamines: Used to synthesize bulky N-diisopropylphosphinoaniline ligands for Zr/Co heterobimetallic complexes, capable of activating small molecules like H₂ and CO₂ [2].

-

-

Pharmaceutical Intermediates:

-

The 2,6-dimethyl substitution pattern provides steric protection, influencing the metabolic stability of the resulting drug candidate. It is a key building block for various API classes, including glucagon receptor antagonists and potential analogs of Teneligliptin [3].

-

Synthetic Validation Protocol

If you must synthesize the compound in-house rather than purchase it, the standard protocol involves the bromination of 2,6-dimethylaniline.

Protocol Summary:

-

Dissolution: Dissolve 2,6-dimethylaniline in Chloroform or Glacial Acetic Acid.

-

Bromination: Add N-Bromosuccinimide (NBS) dropwise at room temperature.[4]

-

Workup: Wash with sodium thiosulfate (to remove excess Br₂), then water.[4]

-

Salt Formation: Treat the isolated oil (free base) with HBr in acetic acid to precipitate the stable hydrobromide salt.

References

-

Impact Factor. (2021). Preparation, Characterization and Antibacterial Studies of Schiff Base Derivatives with 4-Bromo-2,6-Dimethylaniline. Retrieved from

-

Brandeis University. (2015). Progress toward surface immobilization of a Zr/Co heterobimetallic complex. Retrieved from

-

ArborPharmChem. (2023). 4-Bromo-2,6-dimethylaniline Product Entry & Applications. Retrieved from

-

Sigma-Aldrich. (2023).[5] Product Specification: 4-Bromo-2,6-dimethylaniline hydrobromide. Retrieved from

-

BLD Pharm. (2023). Catalog Entry: 4-Bromo-2,6-dimethylaniline hydrochloride (CAS 5769-31-3).[6] Retrieved from

Sources

- 1. 76153-06-5|5-Bromo-3-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. CAS 24596-19-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. prepchem.com [prepchem.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. 4-Bromo-2,6-dimethylaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 5769-31-3|4-Bromo-2,6-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

4-Bromo-2,6-dimethylaniline Hydrobromide: A Technical Guide to Hygroscopicity and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the hygroscopic nature of 4-Bromo-2,6-dimethylaniline hydrobromide, offering technical insights and actionable protocols to ensure its stability, and integrity in research and development settings.

The Challenge of Hygroscopicity in Amine Salts

4-Bromo-2,6-dimethylaniline hydrobromide, as an amine salt, has a natural tendency to absorb moisture from the atmosphere, a property known as hygroscopicity. This occurs due to the strong attraction of its ions to water molecules. The absorbed moisture can lead to several undesirable physical and chemical changes.

Physical Consequences:

-

Clumping and Caking: Initial moisture absorption can cause the powder to clump together.

-

Deliquescence: With significant water uptake, the solid can dissolve in the absorbed moisture, forming a concentrated solution.

Chemical Integrity at Risk:

-

Hydrolysis: The presence of water can disrupt the salt's structure, potentially leading to degradation.

-

Oxidation: Aniline compounds can be susceptible to oxidation, a process that can be accelerated by the presence of moisture and lead to the formation of colored impurities.

These changes can significantly impact the quality and reliability of the compound, leading to inaccurate experimental results.

Characterizing and Quantifying Hygroscopicity

To properly handle and store 4-Bromo-2,6-dimethylaniline hydrobromide, it is crucial to understand and quantify its hygroscopic behavior. Several analytical techniques are employed for this purpose:

-

Dynamic Vapor Sorption (DVS): This is a primary method used to assess how a material's mass changes in response to varying levels of relative humidity (RH). The resulting data helps classify the material's hygroscopicity.[]

-

Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a function of temperature. It is effective in determining the water content of a sample by heating it to evaporate any absorbed moisture.[]

-

Karl Fischer Titration: This is a highly accurate and specific method for quantifying the water content in a sample.

The European Pharmacopoeia provides a standard classification for the hygroscopicity of solids based on the percentage of weight gain after storage at 80% relative humidity and 25°C for 24 hours.[2]

| Hygroscopicity Classification | Mass Increase |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Best Practices for Storage and Handling

Proper storage and handling are critical to protect the integrity of 4-Bromo-2,6-dimethylaniline hydrobromide.

Storage Recommendations:

-

Tightly Sealed Containers: Always store the compound in a tightly sealed container to minimize exposure to the atmosphere.[3]

-

Desiccants: For hygroscopic materials, storage in a desiccator with a drying agent like silica gel is highly recommended to maintain a low-humidity environment.[4][5]

-

Controlled Environment: Store the compound in a cool, dry, and well-ventilated place.[6] Some suppliers recommend storage at 4°C and protected from light.[7] Always refer to the supplier's specific recommendations.

-

Inert Atmosphere: For highly sensitive materials, storing under an inert gas like nitrogen or argon can provide an extra layer of protection.[3]

Handling Protocols:

-

Minimize Exposure: When handling the compound, minimize its exposure time to ambient air.

-

Dry Environment: If possible, handle the material in a controlled, low-humidity environment such as a glove box.

-

Prompt Resealing: After use, ensure the container is securely resealed immediately.

Workflow for Handling Hygroscopic Compounds

Caption: A logical workflow for the proper storage and handling of hygroscopic materials.

The Consequences of Improper Storage

Failure to adhere to proper storage and handling protocols can lead to a cascade of negative effects, ultimately compromising experimental outcomes.

Degradation Pathway

Caption: The degradation pathway of a hygroscopic compound due to improper storage.

By implementing the rigorous storage and handling practices outlined in this guide, researchers and scientists can ensure the long-term stability and reliability of 4-Bromo-2,6-dimethylaniline hydrobromide, thereby safeguarding the integrity of their experimental work.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-dimethylaniline with Aryl Boronic Acids

Introduction: Synthesizing Biaryl Amines for Advanced Research

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable in the synthesis of biaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a sterically hindered substrate: 4-bromo-2,6-dimethylaniline. The presence of two methyl groups ortho to the amino group introduces significant steric hindrance, which can pose challenges to the catalytic cycle. However, with carefully selected catalysts, ligands, and reaction conditions, this transformation can be achieved with high yields. The resulting 4-aryl-2,6-dimethylaniline structures are valuable building blocks, particularly in medicinal chemistry and drug development, where the biaryl amine scaffold is a recurring feature in biologically active molecules.

This document offers researchers, scientists, and drug development professionals a comprehensive resource, blending a detailed mechanistic overview with field-tested protocols and optimization strategies to facilitate the successful synthesis of this important class of compounds.

Mechanistic Insights: The Engine of C-C Bond Formation

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood catalytic cycle centered around a palladium catalyst. This cycle elegantly navigates three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding the role of each component in this process is critical for troubleshooting and optimizing the reaction for challenging substrates like 4-bromo-2,6-dimethylaniline.

The generally accepted mechanism is as follows:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-bromo-2,6-dimethylaniline. This step forms a Pd(II) complex. The steric hindrance from the ortho-methyl groups can slow this step, often necessitating the use of bulky, electron-rich phosphine ligands to promote the reaction.

-

Transmetalation: In this crucial step, the aryl group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base is critical and can significantly influence the reaction rate and yield.[5]

-

Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a visual representation of this catalytic cycle.

Sources

Synthesis of salicylaldimine ligands from 4-Bromo-2,6-dimethylaniline

Application Note: Synthesis of Salicylaldimine Ligands from 4-Bromo-2,6-dimethylaniline

Executive Summary

This guide details the synthesis of salicylaldimine (Schiff base) ligands derived from 4-Bromo-2,6-dimethylaniline . These ligands are critical precursors for "FI Catalysts" (phenoxy-imine complexes), which are widely used in olefin polymerization due to their high activity and stereoselectivity.

The presence of methyl groups at the 2,6-positions of the aniline ring introduces significant steric hindrance. While this enhances the hydrolytic stability of the final catalyst, it kinetically inhibits the condensation reaction. Therefore, standard room-temperature protocols for Schiff bases are insufficient. This note provides optimized, acid-catalyzed reflux protocols to overcome this energy barrier, ensuring high yield and purity.

Scientific Background & Mechanism

The Steric Challenge

The reaction is a condensation between a primary amine and a carbonyl.[1][2][3][4] In 4-Bromo-2,6-dimethylaniline, the ortho-methyl groups shield the nitrogen lone pair, reducing nucleophilic attack efficiency on the aldehyde carbonyl.

-

Kinetic Inhibition: The initial nucleophilic attack is slow.

-

Thermodynamic Stability: Once formed, the bulky groups protect the imine bond (C=N) from hydrolysis, a feature exploited in "FI Catalysts" to maintain active species lifetime during polymerization.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed addition-elimination pathway:

-

Activation: Acid catalyst protonates the aldehyde carbonyl oxygen, increasing electrophilicity.

-

Attack: The hindered aniline nitrogen attacks the carbonyl carbon.

-

Dehydration: A carbinolamine intermediate forms, followed by water elimination to yield the imine.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Acid-catalyzed condensation pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

Experimental Protocols

Protocol A: Standard Synthesis (General Salicylaldehyde)

Use this protocol for unsubstituted or lightly substituted salicylaldehydes.

Materials:

-

4-Bromo-2,6-dimethylaniline (1.0 eq)

-

Salicylaldehyde (1.05 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Formic Acid (3-5 drops) or p-Toluenesulfonic acid (p-TSA, 1 mol%)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.00 g) of 4-Bromo-2,6-dimethylaniline in 20 mL of absolute ethanol.

-

Addition: Add 10.5 mmol (1.28 g) of salicylaldehyde. The solution may turn pale yellow immediately.

-

Catalysis: Add 3 drops of formic acid.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) with vigorous stirring for 6–8 hours .

-

Note: The steric bulk requires thermal energy to drive the reaction to completion.

-

-

Precipitation: Allow the reaction to cool slowly to room temperature. A bright yellow or orange precipitate should form.[3]

-

Crystallization: If no solid forms, cool the flask in an ice bath (0°C) for 30 minutes.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Advanced Synthesis (Bulky "FI" Ligands)

Use this protocol for 3,5-di-tert-butylsalicylaldehyde. This ligand creates the high-performance catalysts described by the Fujita group (Mitsui Chemicals).

Materials:

-

4-Bromo-2,6-dimethylaniline (1.0 eq)

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)

-

Solvent: Methanol (MeOH)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (approx. 1-2 mol%)

-

Drying Agent: Anhydrous MgSO₄ (optional, added to reaction)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 2-neck flask with a Dean-Stark trap (optional but recommended for scale-up) and a reflux condenser.

-

Mixing: Combine 10 mmol of the aniline and 10 mmol of the bulky aldehyde in 40 mL of Methanol.

-

Catalysis: Add 20 mg of p-TSA.

-

Reaction: Reflux for 12–24 hours .

-

Critical: The double steric hindrance (from both amine and aldehyde) makes this reaction slow.

-

-

Workup: Cool to room temperature. The product usually precipitates as a deep yellow/orange crystalline solid.

-

Purification: Recrystallize from a mixture of Ethanol/Hexane (1:1) if the crude purity is <95%.

Figure 2: Experimental Workflow (DOT Visualization)

Caption: Operational workflow for the synthesis of sterically hindered salicylaldimines.

Characterization & Data Validation

To ensure scientific integrity, compare your product against these standard parameters.

Table 1: Expected Analytical Data

| Parameter | Expected Value | Notes |

| Appearance | Bright Yellow to Orange Solid | Darkening suggests oxidation or residual aniline. |

| Yield | 70% – 85% | Lower yields indicate insufficient reflux time. |

| ¹H NMR (Imine) | δ 8.0 – 8.5 ppm (Singlet) | The diagnostic signal for CH=N formation. |

| ¹H NMR (OH) | δ 12.0 – 13.5 ppm (Singlet) | Broad signal due to intramolecular H-bonding. |

| IR Spectroscopy | 1610 – 1625 cm⁻¹ (s) | Strong C=N stretching vibration. |

| Solubility | Soluble in DCM, CHCl₃, Toluene | Poorly soluble in cold alcohols (facilitates isolation). |

Self-Validating Checks (Troubleshooting)

-

System Check 1 (Color): If the solution remains pale or turns black/tarry, the reaction has failed. A vibrant yellow/orange shift is the visual confirmation of conjugation extension (Schiff base formation).

-

System Check 2 (Solubility): Take a small aliquot of the precipitate. It should not dissolve in water or dilute acid (unlike the starting aniline, which forms salts).

References

-

Fujita, T. (2005). "Propene Polymerization with Bis(phenoxy–imine) Group 4 Transition Metal Complexes." Bulletin of the Chemical Society of Japan. Link

-

Makio, H., et al. (2002). "FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymerization." Advanced Synthesis & Catalysis. Link

-

BenchChem Protocols. (2025). "Application Notes for Derivatization of 2,6-Dibromo-4-nitroaniline" (Analogous steric protocols). Link

-

Haghgooie, H., et al. (2015). "Synthesis and Characterization of Some New Schiff Base Ligands." Asian Journal of Chemistry. Link

-

Sigma-Aldrich. "4-Bromo-2,6-dimethylaniline Product & Safety Data." Link

Sources

High-Purity Synthesis of Functionalized NHC Precursors: The 4-Bromo-2,6-Dimethyl Backbone

Executive Summary

This application note details the synthesis of 1,3-bis(4-bromo-2,6-dimethylphenyl)imidazolium chloride , a highly versatile N-heterocyclic carbene (NHC) precursor. While standard NHC ligands like IMes (Mesityl) and IPr (Diisopropylphenyl) are ubiquitous in catalysis, they lack orthogonal functionalization handles.

The inclusion of the 4-bromo substituent on the 2,6-dimethylaniline backbone provides a critical "anchor point." This allows for post-synthesis modification—such as immobilization on polymeric supports, conjugation to surfaces, or the construction of Janus-type bis-carbenes—without disrupting the steric environment essential for catalytic turnover. This protocol utilizes a robust, two-step "Arduengo-type" synthesis adapted for electron-deficient anilines, ensuring high yields and purity suitable for pharmaceutical applications.

Strategic Rationale & Chemical Logic

The "Goldilocks" Steric Profile

The 2,6-dimethyl substitution pattern provides sufficient steric bulk to prevent Wanzlick dimerization of the free carbene, yet is less crowded than the 2,6-diisopropyl (IPr) variant. This intermediate steric profile is ideal for palladium-catalyzed cross-couplings where substrate approach is rate-limiting.

The Bromine Advantage

-

Electronic Modulation: The bromine atom is electron-withdrawing (

), slightly reducing the -

Orthogonal Functionalization: The aryl bromide remains intact during the NHC formation, allowing it to serve as a site for subsequent Suzuki or Sonogashira couplings distal to the metal center.

Synthetic Pathway Design

We employ a Two-Step Isolation Strategy rather than a one-pot method.

-

Condensation: Formation of the 1,4-diazabutadiene (diimine) intermediate.

-

Cyclization: Formaldehyde closure to form the imidazolium core. Reasoning: The 4-bromo substituent decreases the nucleophilicity of the aniline nitrogen. Isolating the diimine ensures that no unreacted aniline carries over into the cyclization step, which would otherwise form difficult-to-separate byproducts.

Visual Workflow & Mechanism

The following diagram outlines the critical reaction pathway and logic flow.

Figure 1: Synthetic workflow for the preparation of the 4-bromo-functionalized NHC precursor.

Experimental Protocols

Phase 1: Synthesis of the Diimine Intermediate

Target: N,N'-Bis(4-bromo-2,6-dimethylphenyl)ethane-1,2-diimine

Reagents:

-

4-Bromo-2,6-dimethylaniline (20.0 mmol, 4.00 g)

-

Glyoxal (40% w/w aq.[1][2][3] solution) (10.0 mmol, 1.15 mL)

-

Methanol (HPLC Grade) (20 mL)

-

Formic Acid (Catalytic, 3-4 drops)

Protocol:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline in Methanol. The solution may appear slightly amber.

-

Activation: Add the formic acid.[2][3] Note: Acid catalysis is crucial here as the electron-withdrawing bromine reduces the aniline's nucleophilicity.

-

Addition: Add the glyoxal solution dropwise over 5 minutes at room temperature.

-

Reaction: Stir the mixture vigorously at 25°C for 12–16 hours .

-

Observation: A bright yellow to orange precipitate will form within the first hour.

-

-

Isolation: Filter the solid through a sintered glass frit (porosity M).

-

Purification: Wash the filter cake with cold Methanol (2 x 10 mL) to remove unreacted glyoxal and mono-imine species.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Key Performance Indicator (KPI):

-

Appearance: Bright yellow powder. Darkening indicates oxidation.

-

Yield Target: >85%.

Phase 2: Cyclization to Imidazolium Salt

Target: 1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolium chloride

Reagents:

-

Diimine Intermediate (from Phase 1) (5.0 mmol)

-

Paraformaldehyde ((HCHO)n) (5.5 mmol, 1.1 eq)

-

HCl (4.0 M in Dioxane) (1.5 eq)

-

Ethyl Acetate (EtOAc) (Dry, 50 mL)

Protocol:

-

Suspension: In a dry 250 mL Schlenk flask under N₂, suspend the Diimine and Paraformaldehyde in Ethyl Acetate.

-

Why EtOAc? It allows for the precipitation of the final chloride salt while solubilizing impurities.

-

-

Cyclization: Cool the mixture to 0°C in an ice bath. Add the HCl/Dioxane solution dropwise via syringe.

-

Exotherm Control: The reaction is exothermic. Slow addition prevents the formation of "gummy" oligomers.

-

-

Heating: Allow the reaction to warm to room temperature, then heat to 40°C for 4 hours .

-

Color Change: The yellow suspension will slowly turn into a white/off-white suspension as the conjugation of the diimine is broken and the aromatic imidazolium ring forms.

-

-

Work-up: Cool to room temperature. Filter the white solid under air (the salt is relatively stable).

-

Washing: Wash copiously with EtOAc (2 x 20 mL) and Diethyl Ether (2 x 20 mL) to remove any residual acid or formaldehyde.

-

Drying: Dry in a vacuum oven at 60°C overnight.

Data Specifications & Quality Control

The following table summarizes the expected physicochemical properties for validation.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | > 300°C (decomposition) | Capillary MP |

| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |

| ¹H NMR (Backbone) | 400 MHz NMR | |

| Solubility | Soluble in DMSO, MeOH; Insoluble in Et₂O, Hexanes | Solubility Test |

| Water Content | < 0.5% w/w | Karl Fischer |

Critical Checkpoint: The presence of the acidic proton at ~10.0 ppm (singlet) in the ¹H NMR is the definitive confirmation of ring closure. If this peak is absent, the cyclization failed.

Safety & Compliance

-

Formaldehyde Source: Paraformaldehyde depolymerizes to formaldehyde gas upon heating with acid. Perform Phase 2 in a well-ventilated fume hood.

-

HCl/Dioxane: Corrosive and moisture sensitive. Use a glass syringe and steel needle; do not use plastic syringes that may degrade.

-

Aniline Toxicity: Halogenated anilines are toxic by inhalation and skin contact. Double-gloving (Nitrile) is recommended.

References

-

Arduengo, A. J., et al. (1999). Imidazolylidenes with N,N'-Diaryl Substituents. Tetrahedron , 55(51), 14523–14534. Foundational text for the glyoxal/formaldehyde cyclization route.

-

Hintermann, L. (2007).[4] Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry , 3, No. 22. Provides the specific optimization for HCl/Dioxane cyclization in ethyl acetate.

-

Diez-Gonzalez, S., & Nolan, S. P. (2007).[1] Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands. Coordination Chemistry Reviews , 251(5-6), 874-883. Authoritative source on the electronic effects of backbone substitution (Br vs Me).

-

Glorius, F. (Ed.) (2006). N-Heterocyclic Carbenes in Transition Metal Catalysis. Topics in Organometallic Chemistry , Springer. Comprehensive reference for NHC applications and precursor handling.

Sources

Application Note: Synthesis of Conductive Polyaniline Derivatives from 4-Bromo-2,6-dimethylaniline

This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of conductive polyaniline (PANI) derivatives using 4-Bromo-2,6-dimethylaniline as a specialized precursor.

Executive Summary

The synthesis of conductive polymers from sterically hindered precursors like 4-Bromo-2,6-dimethylaniline presents a unique challenge in materials science. Unlike unsubstituted aniline, which polymerizes readily into highly conductive emeraldine salts, the 2,6-dimethyl substitution introduces significant steric strain, twisting the polymer backbone and reducing

This guide details two distinct protocols to overcome these barriers:

-

Oxidative Dehalogenation Polymerization: A radical-mediated route where the bromine atom acts as a leaving group, forcing the formation of Poly(2,6-dimethylaniline).

-

Oxidative Copolymerization: A hybrid approach using unsubstituted aniline to restore backbone planarity and charge carrier mobility, yielding high-conductivity copolymers.

Scientific Foundation & Mechanism

The Steric & Electronic Challenge

Conductivity in polyaniline arises from the delocalization of polarons (radical cations) along a planar conjugated backbone.

-

Steric Hindrance: The methyl groups at the 2 and 6 positions force the phenyl rings to twist out of plane (torsion angle > 45°), disrupting conjugation and lowering conductivity (typically

S/cm for homopolymers vs. -

The "Blocking" Group: The 4-Bromo group blocks the para position. For polymerization to occur, this group must be eliminated (dehalogenation) or the coupling must proceed via a metal-catalyzed mechanism (e.g., Buchwald-Hartwig).

Mechanism of Oxidative Dehalogenation

In the presence of a strong oxidant (Ammonium Persulfate, APS), the monomer forms a radical cation. The coupling mechanism involves the expulsion of the bromine atom as a bromide ion (

Key Reaction Pathway: Monomer -> Radical Cation -> Dimerization (Head-to-Tail) -> Elimination of Br -> Chain Propagation

Experimental Protocols

Protocol A: Oxidative Dehalogenation Homopolymerization

Target: Synthesis of Poly(2,6-dimethylaniline) for specific bandgap applications.

Reagents & Equipment

-

Monomer: 4-Bromo-2,6-dimethylaniline (0.1 mol, purified).

-

Oxidant: Ammonium Persulfate (APS), (NH

) -

Acid Medium: 1.0 M Hydrochloric Acid (HCl) or Camphorsulfonic Acid (CSA) for organic solubility.

-

Solvent: Deionized Water / Acetonitrile (1:1 v/v) to solubilize the hydrophobic monomer.

-

Equipment: Jacketed reactor (0-5°C), mechanical stirrer, inert gas (N

) line.

Step-by-Step Methodology

-

Pre-Solubilization: Dissolve 20.0 g (approx. 0.1 mol) of 4-Bromo-2,6-dimethylaniline in 100 mL of Acetonitrile/1M HCl mixture. The monomer is hydrophobic; organic co-solvent is critical.

-

Cooling: Chill the solution to 0–2°C using a circulating chiller. Reason: Low temperature minimizes ortho-coupling side reactions and improves molecular weight.

-

Oxidant Preparation: Dissolve 28.5 g APS in 50 mL 1M HCl. Chill to 0°C.

-

Initiation: Add the APS solution dropwise to the monomer solution over 60 minutes under vigorous stirring (400 RPM).

-

Observation: The solution will transition from clear to dark brown/green. The "green" hue indicates the formation of the emeraldine salt state.[1]

-

-

Dehalogenation Phase: Allow the reaction to proceed for 12–24 hours at 0°C. The bromine is expelled into the solution as HBr.

-

Quenching & Filtration: Pour the reaction mixture into 500 mL of cold acetone to precipitate the polymer fractions. Filter under vacuum.

-

Purification (Critical): Wash the filter cake sequentially with:

-

1M HCl (to remove residual monomer).

-

Deionized Water (to remove inorganic salts).

-

Methanol (to remove oligomers).

-

-

Drying: Dry under vacuum at 60°C for 24 hours.

Protocol B: High-Conductivity Copolymerization (Recommended)

Target: Conductive Poly(Aniline-co-2,6-dimethylaniline).

This protocol incorporates unsubstituted aniline to act as "spacers," reducing steric twist and restoring conductivity.

Reagents

-

Monomer A: Aniline (0.08 mol).

-

Monomer B: 4-Bromo-2,6-dimethylaniline (0.02 mol).

-

Molar Ratio: 80:20 (Aniline:Derivative).

-

Oxidant: APS (0.125 mol).

-

Dopant: 1M HCl.

Workflow Visualization

Caption: Workflow for the oxidative copolymerization of 4-Bromo-2,6-dimethylaniline.

Data Analysis & Characterization

To validate the synthesis, the following characterization metrics should be met.

Spectroscopy (FTIR & NMR)

| Technique | Feature | Expected Signal | Interpretation |

| FTIR | Quinoid Ring | ~1590 cm⁻¹ | Indicates formation of oxidized PANI backbone. |

| FTIR | Benzenoid Ring | ~1500 cm⁻¹ | Indicates reduced units (Amine). |

| FTIR | C-Br Stretch | ABSENT | Success Criteria: Disappearance of 500–700 cm⁻¹ peaks confirms dehalogenation. |

| H-NMR | Methyl Protons | ~2.1 ppm | Confirms incorporation of 2,6-dimethyl units. |

Conductivity Comparison

| Polymer Type | Conductivity ( | Solubility | Application |

| Standard PANI | 1.0 – 100 | Poor | General Conductive Coatings |

| Poly(2,6-DMA) (Homopolymer) | Good (Organic) | Anti-corrosion, ESD | |

| Copolymer (80:20) | Moderate | Optimal Balance |

Troubleshooting & Critical Parameters

"The Self-Validating Protocol"

-

Checkpoint 1 (Color Change): If the reaction mixture remains pink or clear after 30 minutes of oxidant addition, the dehalogenation activation energy has not been met. Action: Increase temperature slightly to 10°C or add a catalytic amount of Fe

ions. -

Checkpoint 2 (Solubility): If the product is completely insoluble in NMP (N-methyl-2-pyrrolidone), cross-linking may have occurred through the bromine site (rare but possible). Action: Reduce oxidant concentration in the next run.

-

Checkpoint 3 (Conductivity Failure): If conductivity is

S/cm, the polymer is likely in the Emeraldine Base (dedoped) state. Action: Re-dope by stirring in 1M HCl for 4 hours.

References

-

Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline.[1][2] Progress in Polymer Science. Link

-

Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Link

-

Benchchem. (n.d.). Application Notes: 4-Bromo-2,6-diiodoaniline in Materials Science. (Contextual grounding for halogenated aniline polymerization). Link

-

Ciric-Marjanovic, G. (2013). Recent advances in polyaniline research: Polymerization mechanisms, structural aspects, properties and applications. Synthetic Metals. Link

-

Adams, P. N., et al. (1996). A new acid-processing route to polyaniline films which exhibit metallic conductivity and electrical anisotropy. Journal of Physics: Condensed Matter. Link

Sources

Application Note: 4-Bromo-2,6-dimethylaniline as a Scaffold for Constrained Amino Acid Synthesis

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the utilization of 4-Bromo-2,6-dimethylaniline as a critical scaffold for synthesizing sterically constrained amino acids—specifically 2,6-dimethyltyrosine (DMT) analogues—which serve as bioisosteres to benzoxazolone amino acids in the development of opioid ligands and integrin antagonists.

Executive Summary

4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8) is a specialized aryl halide intermediate used primarily to introduce the 2,6-dimethylphenyl moiety into bioactive molecules. In drug discovery, this motif is crucial for restricting conformational freedom (atropisomerism) and enhancing metabolic stability by blocking metabolic hot-spots.

This guide focuses on its application in synthesizing 2,6-dimethyl-L-tyrosine (DMT) and related surrogates. These structures are widely recognized as bioisosteres of benzoxazolone amino acids (e.g., 2-oxo-benzoxazol-5-yl-alanine). Both scaffolds are employed to mimic the tyrosine phenol group in peptidomimetics, such as opioid peptides (DMT-Tic) and integrin inhibitors, offering improved pharmacokinetic profiles over native tyrosine.

Key Applications

-

Synthesis of 2,6-Dimethyltyrosine (DMT): Via Mizoroki-Heck coupling with acetamidoacrylate.

-

Peptidomimetic Design: Creating hydrolytically stable analogues of benzoxazolone-based ligands.

-

N-Functionalization: Precursor for N-aryl benzoxazolone chimeras via Buchwald-Hartwig coupling.

Scientific Rationale & Mechanism

The Bioisostere Relationship: DMT vs. Benzoxazolone

The benzoxazolone ring system is often employed as a bioisostere for the phenol ring of tyrosine. It provides a hydrogen bond donor/acceptor motif similar to the phenolic -OH but with altered acidity (

However, synthesizing benzoxazolone amino acids (e.g., A ) often requires complex multi-step routes starting from aminophenols. The 2,6-dimethyltyrosine (B) scaffold, derived from 4-bromo-2,6-dimethylaniline , offers a sterically demanded alternative that locks the peptide backbone into a bioactive conformation (often the gauche(-) or trans rotamer) similar to the rigid benzoxazolone, while maintaining the phenolic pharmacophore.

Synthetic Pathway Analysis

The transformation of 4-bromo-2,6-dimethylaniline into an amino acid relies on the differential reactivity of its functional groups:

-

The Aryl Bromide (C4): The site for Pd-catalyzed cross-coupling (Heck or Suzuki) to install the amino acid tail (alanine side chain).

-

The Aniline Amine (C1): Can be converted to a phenol (via diazonium hydrolysis) to yield the tyrosine core, or protected to retain the aniline functionality.

-

The Methyl Groups (C2, C6): Provide steric bulk, preventing free rotation and protecting the ortho positions from metabolic oxidation.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethyl-L-Tyrosine Precursor (Heck Coupling)

This protocol describes the installation of the dehydro-amino acid tail onto the 4-bromo-2,6-dimethylaniline scaffold.

Reagents:

-

Substrate: 4-Bromo-2,6-dimethylaniline (1.0 eq)

-

Coupling Partner: Methyl 2-acetamidoacrylate (1.5 eq)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or XPhos (for difficult cases) -

Base: Triethylamine (

) (2.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-2,6-dimethylaniline (2.00 g, 10 mmol) in anhydrous MeCN (20 mL).

-

Reagent Addition: Add Methyl 2-acetamidoacrylate (2.15 g, 15 mmol) and

(3.5 mL). Degas the solution by bubbling Argon for 15 minutes. -

Catalyst Induction: Add

(112 mg) and -

Reaction: Heat the mixture to reflux (85°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product (Heck adduct) typically appears as a new UV-active spot with higher polarity.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Gradient 20%

60% EtOAc in Hexanes). -

Yield: Expect 65–80% of Methyl (Z)-2-acetamido-3-(4-amino-3,5-dimethylphenyl)acrylate .

Protocol B: Conversion to 2,6-Dimethyltyrosine (DMT)

To achieve the final tyrosine analogue (phenol core), the aniline must be converted after or before the amino acid reduction, depending on sensitivity. The Diazotization-Hydrolysis route is standard.

-

Diazotization: Dissolve the aniline intermediate (from Protocol A) in 10%

at 0°C. Add -

Hydrolysis: Transfer the diazonium salt solution slowly into a boiling solution of 1M

or -

Result: This converts the

to -

Hydrogenation: Subject the alkene to asymmetric hydrogenation (

, [Rh(COD)(DIPAMP)]BF4) to obtain the chiral L-amino acid .

Data Summary & Specifications

Table 1: Physicochemical Profile of Key Intermediate

| Property | Specification | Notes |

| Compound | 4-Bromo-2,6-dimethylaniline | Starting Material |

| MW | 200.08 g/mol | |

| Appearance | Crystalline Solid (White/Off-white) | Darkens on light exposure |

| Melting Point | 50–54 °C | |

| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water |

| Reactivity | Electrophile (at Br), Nucleophile (at N) | Br is activated for Pd-coupling |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; Air sensitive |

Table 2: Comparison of Amino Acid Scaffolds

| Feature | 2,6-Dimethyltyrosine (DMT) | Benzoxazolone-Alanine |

| Core Ring | Phenyl (Dimethylated) | Benzoxazolone (Fused Heterocycle) |

| H-Bond Donor | Phenolic -OH | Carbamate -NH (Ring) |

| Steric Bulk | High (Restricted Rotation) | Moderate (Planar) |

| Metabolic Stability | High (Ortho-blocking) | Moderate (Ring opening possible) |

| Precursor | 4-Bromo-2,6-dimethylaniline | Aminophenol derivatives |

Pathway Visualization

The following diagram illustrates the divergent synthesis from 4-Bromo-2,6-dimethylaniline to either the Tyrosine analogue (DMT) or an N-Aryl Benzoxazolone chimera.

Figure 1: Synthetic workflow illustrating the conversion of 4-Bromo-2,6-dimethylaniline into constrained amino acid scaffolds (Path A) or N-aryl chimeras (Path B).

References

-

Heck Coupling on Sterically Hindered Anilines

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

-

Synthesis of 2,6-Dimethyltyrosine (DMT)

-

Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity of 2',6'-dimethyl-L-tyrosine (Dmt) analogues of endomorphin-2. Journal of Medicinal Chemistry, 43(3), 551-559. Link

-

-

Benzoxazolone as a Bioisostere

-

Urbano, M., et al. (2017). Benzoxazolone-5-alanine as a Tyrosine Surrogate: Synthesis and Application in Opioid Peptides. Bioorganic & Medicinal Chemistry Letters, 27(4), 1030-1034. Link

-

-

General Properties of 4-Bromo-2,6-dimethylaniline

-

PubChem Compound Summary for CID 89886, 4-Bromo-2,6-dimethylaniline. Link

-

Application Notes & Protocols: Synthesis and Application of Ruthenium Alkylidene Complexes with Salicylaldimine Ligands

Introduction: A New Frontier in Catalysis

Ruthenium-based olefin metathesis has transformed the landscape of organic synthesis and polymer chemistry, offering an efficient and functional-group-tolerant method for carbon-carbon bond formation.[1][2][3] The evolution of catalysts, from the first-generation Grubbs catalysts to the more robust N-heterocyclic carbene (NHC)-bearing second-generation systems, has consistently pushed the boundaries of what is synthetically possible.[4][5] A significant advancement in this field is the incorporation of bidentate salicylaldimine (or "Schiff base") ligands. These ligands offer a powerful tool for tuning the steric and electronic properties of the ruthenium center.

Salicylaldimine ligands are prized for their ability to confer exceptional stability to the resulting ruthenium alkylidene complexes.[1][6] This enhanced stability is crucial for applications in challenging chemical environments, such as protic solvents like methanol or water mixtures, which are often incompatible with traditional metathesis catalysts.[1][6] This opens the door for "green chemistry" applications and biological C-C bond formation.[1] Furthermore, the initiation mechanism of these complexes is proposed to proceed through the decoordination of the imine nitrogen, offering a distinct pathway compared to the phosphine dissociation seen in earlier Grubbs-type catalysts.[6]

This guide provides a comprehensive overview of the synthesis, characterization, and application of these advanced catalysts, intended for researchers in organic synthesis, organometallic chemistry, and drug development.

Synthetic Strategy and Mechanistic Considerations

The synthesis of ruthenium alkylidene complexes bearing salicylaldimine ligands requires a multi-step approach that must be carefully executed to avoid decomposition of sensitive intermediates.

Ligand Synthesis: The Schiff Base Condensation

The foundation of the catalyst is the salicylaldimine ligand, which is readily prepared via a condensation reaction between salicylaldehyde and a primary amine. The choice of amine is critical as it dictates the steric and electronic properties of the final catalyst.

Complexation: A Robust Route to the Final Catalyst

While several routes to these complexes exist, early methods involving the reaction of a phosphine-bearing ruthenium complex with an NHC ligand in situ have been reported to cause decomposition of the starting material.[6] A more reliable and robust strategy involves the introduction of the salicylaldimine ligand to a pre-formed, stable ruthenium-NHC complex. This is effectively achieved by using a thallium salt of the salicylaldimine ligand. The reaction is driven to completion by the precipitation of thallium chloride (TlCl), yielding the desired hexacoordinate complex in good yield.[6]

Detailed Experimental Protocols

Safety Precaution: Thallium salts are highly toxic and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of Salicylaldimine Ligand

This protocol is a general procedure for Schiff base condensation.

-

Reaction Setup: Dissolve salicylaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: Add the desired primary amine (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base is often indicated by a color change (typically to yellow or orange) and the precipitation of the product.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.

-

Characterization: Confirm the structure using ¹H NMR (disappearance of aldehyde proton ~9.9 ppm, appearance of imine proton ~8.5 ppm) and FT-IR (C=N stretch ~1630 cm⁻¹).[7]

Protocol 2: Synthesis of Ruthenium Alkylidene Salicylaldimine Complex

This protocol is adapted from the robust method reported by Jordan et al.[6] and uses a common NHC-bearing ruthenium precursor.

-

Preparation of Thallium Salt (in situ): In a glovebox or under an inert atmosphere, add thallium(I) ethoxide (1.0 eq) to a stirred solution of the salicylaldimine ligand (1.0 eq) in anhydrous, degassed dichloromethane (DCM) or dimethylformamide (DMF). Stir the mixture at room temperature for 1 hour.

-

Complexation Reaction: To the freshly prepared thallium salicylaldiminate solution, add the ruthenium-NHC precursor complex (e.g., (H2IMes)(Py)2(Cl)2Ru=CHPh, 1.0 eq) as a solid in one portion.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress is typically indicated by a color change from green to a deep wine-red.[6] The reaction is usually complete within 2-4 hours.

-

Work-up and Purification:

-

Remove the precipitated thallium chloride (TlCl) by filtration through a pad of Celite under an inert atmosphere.

-

Wash the Celite pad with additional anhydrous DCM to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by washing with a non-polar solvent (e.g., pentane) to remove any unreacted ligand, followed by drying in vacuo. Further purification can be achieved by column chromatography on silica gel if necessary.

-

-

Storage: The final complexes are generally stable but should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) to ensure long-term stability.

Characterization of the Final Complex

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.

-

¹H NMR Spectroscopy: The most diagnostic signal is the alkylidene proton, which typically appears far downfield (δ ≈ 19 ppm).[8] The successful coordination of the salicylaldimine ligand is confirmed by the shifts of its aromatic and imine protons compared to the free ligand.

-

¹³C NMR Spectroscopy: Useful for confirming the overall carbon framework of the complex.[7][9]

-

Mass Spectrometry (ESI-MS): Provides confirmation of the molecular weight of the complex.[10]

-

FT-IR Spectroscopy: Coordination of the ligand to the ruthenium center is indicated by a shift in the C=N (azomethine) stretching frequency (typically to a lower wavenumber) and the disappearance of the phenolic O-H stretch.[10][11] The appearance of new bands corresponding to Ru-N and Ru-O bonds can also be observed at lower frequencies (e.g., 400-600 cm⁻¹).[10]

-

X-ray Crystallography: Provides unambiguous confirmation of the molecular structure and coordination geometry.[1][6]

| Compound / Proton | Ru-NHC Precursor¹ | Final Salicylaldimine Complex² | Comment |

| Ru=CHPh | ~19.5 ppm (s) | ~19.0 ppm (s) | Diagnostic alkylidene proton signal. |

| Imine CH=N | N/A | ~8.5-9.0 ppm (s) | Confirms presence of the salicylaldimine ligand. |

| Aromatic Protons | Multiplets in 7.0-8.0 ppm range | Multiplets in 6.5-8.0 ppm range | Shifts upon coordination. |

| NHC Protons | ~7.0 ppm (s), ~4.1 ppm (s) | Shifts slightly upon ligand exchange. | Confirms presence of the NHC ligand. |

| ¹ Representative shifts for a precursor like (H2IMes)(Py)2(Cl)2Ru=CHPh. ² Representative shifts based on data from Jordan et al.[6] |

Application Protocol: Ring-Closing Metathesis (RCM) in Protic Solvents

A key application of these robust catalysts is performing olefin metathesis in polar, protic solvents. This protocol describes a typical RCM reaction.

-

Reaction Setup: In a vial, dissolve the diene substrate (e.g., N,N-diallylamine hydrochloride, 1.0 eq) in the chosen solvent (e.g., methanol or a methanol/water mixture).[6]

-

Catalyst Loading: Add the ruthenium salicylaldimine complex (typically 1-5 mol%) to the vial. The reaction is often run open to the air, highlighting the catalyst's stability.[1]

-

Reaction Progress: Stir the solution at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GC-MS to determine the conversion of the starting material to the cyclic product.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by standard methods such as silica gel chromatography.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield of final complex | Incomplete reaction; moisture or oxygen contamination. | Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under a strictly inert atmosphere. Increase reaction time. |

| Decomposition of Ru precursor | Use of an unstable precursor or harsh reaction conditions. | Use the recommended robust synthetic route.[6] Avoid high temperatures during complexation. |

| Difficulty purifying complex | Contamination with free ligand or Tl salts. | Ensure complete precipitation and removal of TlCl. Wash the crude product thoroughly with a non-polar solvent like pentane to remove excess ligand. |

| No catalytic activity in RCM | Catalyst decomposition; inactive catalyst batch. | Re-purify the catalyst. Confirm structure and purity by NMR. Ensure the substrate is pure. For protic media, use a catalyst specifically designed for stability.[1][6] |

Conclusion

Ruthenium alkylidene complexes featuring salicylaldimine ligands represent a highly versatile and robust class of olefin metathesis catalysts. Their straightforward synthesis from readily available precursors, coupled with their exceptional stability, particularly in protic media, makes them invaluable tools for modern organic synthesis. The ability to systematically tune the ligand's structure allows for the fine-tuning of catalytic activity and stability, paving the way for applications in green chemistry, materials science, and the synthesis of complex molecules relevant to drug discovery.

References

-

Jordan, J. P., Grubbs, R. H., & Raines, R. T. (2006). Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents. Angewandte Chemie International Edition, 45(21), 3469-3472. Available at: [Link]

-

Raines Lab. (2006). Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents. Available at: [Link]

-

Ibragić, S., et al. (2021). Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation. Arhiv za farmaciju, 71(4), 291-306. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Ruthenium(II) Complex-Based Tetradentate Schiff Bases: Synthesis, Spectroscopic, Antioxidant, and Antibacterial Investigations. Molecules, 27(19), 6289. Available at: [Link]

-

Al-Masoudi, E. A., et al. (2024). Structural and biomedical investigations of novel ruthenium schiff base complexes. Journal of Molecular Structure, 1300, 137255. Available at: [Link]

-

Balasubramaniam, S., et al. (2020). (η6-Arene) ruthenium(II) complexes with ferrocene-tethered salicylaldimine ligands: Synthesis, characterization and anti-cancer properties. Journal of Organometallic Chemistry, 926, 121511. Available at: [Link]

-

Grela, K., et al. (2011). Synthesis of Ru alkylidene complexes. Beilstein Journal of Organic Chemistry, 7, 124-130. Available at: [Link]

-

Ahmad, N., et al. (2022). Synthesis of Ruthenium complexes and their catalytic applications: A review. ResearchGate. Available at: [Link]

-

Grela, K. (2011). An Improved Synthesis of Ruthenium Metathesis Catalysts. ResearchGate. Available at: [Link]

-

Shyni, R., et al. (2023). Exploration of Ruthenium(II/III/VI)–Salen Complexes: From Synthesis to Functional Applications. Molecules, 28(17), 6214. Available at: [Link]

-

Grubbs, R. H. (2018). Recent Advances in Ruthenium-Based Olefin Metathesis. Accounts of Chemical Research, 51(5), 1031-1041. Available at: [Link]

-

Guo, L., et al. (2018). Applications of Ruthenium Complex in Tumor Diagnosis and Therapy. Frontiers in Oncology, 8, 569. Available at: [Link]

-

Grela, K., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 738-747. Available at: [Link]

-

Abe, M. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. Catalysts, 11(3), 362. Available at: [Link]

-

Grubbs, R. H. (2018). Recent advances in ruthenium-based olefin metathesis. Chemical Society Reviews, 47(12), 4163-4178. Available at: [Link]

-

Førland, K. M. (2020). Carbene complexes in ruthenium-based olefin metathesis. NTNU Open. Available at: [Link]

-

Singh, A. K., & Singh, R. K. (2021). Application of Halides Complexes of Ruthenium (II) in Metallopharmaceuticals and in Material Science: Part-I. Scientific Archives, 2(1), 1-10. Available at: [Link]

-

Clarke, M. J. (2002). Ruthenium in Medicine: Current Clinical Uses and Future Prospects. Infoscience. Available at: [Link]

-

Abe, M. (2021). Hoveyda–Grubbs Catalyst. Encyclopedia.pub. Available at: [Link]

-

Grubbs, R. H., et al. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956. Available at: [Link]

-

Grela, K., et al. (2021). Hoveyda – Grubbs type complexes with ruthenium – pnictogen/chalcogen/halogen coordination bond. Synthesis, catalytic activity. Coordination Chemistry Reviews, 436, 213797. Available at: [Link]

-

Novotna, B., et al. (2021). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Molecules, 26(11), 3369. Available at: [Link]

-

Younis, H. M., et al. (2015). Characterisation of Ruthenium – Rhenium Dinuclear Complexes using NMR and HPLC. DSpace@TuDublin. Available at: [Link]

-

Abe, M., et al. (2015). Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand. Organometallics, 34(7), 1266-1271. Available at: [Link]

Sources

- 1. raineslab.com [raineslab.com]

- 2. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. nva.sikt.no [nva.sikt.no]

- 5. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands [organic-chemistry.org]

- 6. Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium(II) Complex-Based Tetradentate Schiff Bases: Synthesis, Spectroscopic, Antioxidant, and Antibacterial Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of Ru alkylidene complexes [beilstein-journals.org]

- 9. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Troubleshooting & Optimization

Preventing oxidation and discoloration of 4-Bromo-2,6-dimethylaniline during storage